(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol
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Overview
Description
(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is a complex organic compound featuring a benzimidazole moiety, a hydroxyvinyl group, and a chlorobenzene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced benzimidazole compounds, and substituted chlorobenzene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzimidazole exhibit antimicrobial, antiviral, and anticancer activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyvinyl group may participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetate: Known for its use in heterocyclization reactions.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Exhibits antitumor activity and is used in cancer research.
Uniqueness
(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol is unique due to its combination of a benzimidazole core, a hydroxyvinyl group, and a chlorobenzene diol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWKVHBKSSOGU-QPEQYQDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C(/C3=CC(=C(C=C3O)O)Cl)\O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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